

Antiviral agent 20 chemical structure and properties

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Compound of Interest

Compound Name: Antiviral agent 20

Cat. No.: B12406496

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An in-depth guide to the chemical structure and properties of the antiviral agent designated as compound 20, a selective inhibitor of the Zika virus, is detailed below. This document provides a technical overview for researchers, scientists, and professionals in drug development, summarizing its chemical characteristics, biological activity, and the experimental methods used in its evaluation.

Chemical Structure and Properties

Antiviral agent 20, also referred to as compound 17b in some literature, is a synthetic compound identified as a selective inhibitor of Zika virus (ZIKV) infection[1].

Table 1: Physicochemical and Pharmacological Properties of **Antiviral Agent 20**

Property	Value	Reference
CAS Number	2407570-	[1]
Molecular Formula	C ₂₉ H ₃₂ N ₂ O ₅	Li F, et al., 2020
Molecular Weight	488.58 g/mol	Li F, et al., 2020
EC ₅₀ (Anti-Zika Virus)	4.5 µM	[1]
Cytotoxicity (CC ₅₀)	> 100 µM	Li F, et al., 2020
Selectivity Index (SI)	> 22.2	Li F, et al., 2020

Antiviral Activity

Antiviral agent 20 has demonstrated selective inhibitory activity against the Zika virus. In vitro studies have shown it to be effective at a micromolar concentration with low associated cytotoxicity, making it a promising candidate for further investigation[1]. The antiviral activity was determined against the ZIKV strain SZ01 in Vero cells.

Mechanism of Action

The precise mechanism of action for **Antiviral agent 20** is a subject of ongoing research. However, its inhibitory effect is observed during the viral replication stage. The related andrographolide derivatives have been suggested to potentially target viral proteases or interfere with host cell factors necessary for viral replication.

Experimental Protocols

The evaluation of **Antiviral agent 20**'s antiviral properties involved several key experimental procedures.

Cell Viability Assay (MTT Assay)

To determine the cytotoxicity of the compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed.

Methodology:

- Vero cells were seeded in 96-well plates.
- After 24 hours of incubation, the cells were treated with various concentrations of **Antiviral agent 20**.
- The plates were incubated for 72 hours at 37°C.
- MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
- The resulting formazan crystals were dissolved in DMSO.

- The absorbance at 570 nm was measured using a microplate reader to determine cell viability.

Antiviral Activity Assay (Plaque Reduction Assay)

The half-maximal effective concentration (EC_{50}) against the Zika virus was determined using a plaque reduction assay.

Methodology:

- Vero cells were seeded in 24-well plates and grown to confluence.
- The cells were infected with Zika virus (strain SZ01) at a specific multiplicity of infection (MOI).
- After a 2-hour adsorption period, the viral inoculum was removed.
- The cells were then overlaid with a medium containing 1% methylcellulose and varying concentrations of **Antiviral agent 20**.
- The plates were incubated for 4-5 days to allow for plaque formation.
- The cells were fixed and stained with crystal violet.
- The number of plaques was counted, and the EC_{50} value was calculated as the compound concentration required to inhibit 50% of plaque formation compared to the untreated control.

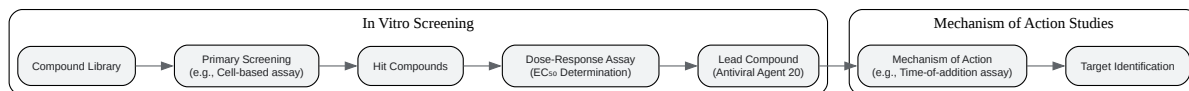
Synthesis of Antiviral Agent 20

The synthesis of **Antiviral agent 20** is based on the modification of andrographolide, a natural product. The process involves a multi-step chemical synthesis to introduce specific functional groups that enhance its antiviral activity and selectivity. The detailed synthetic route can be found in the work by Li F, et al. (2020) in the European Journal of Medicinal Chemistry^[1].

Signaling Pathway and Experimental Workflow

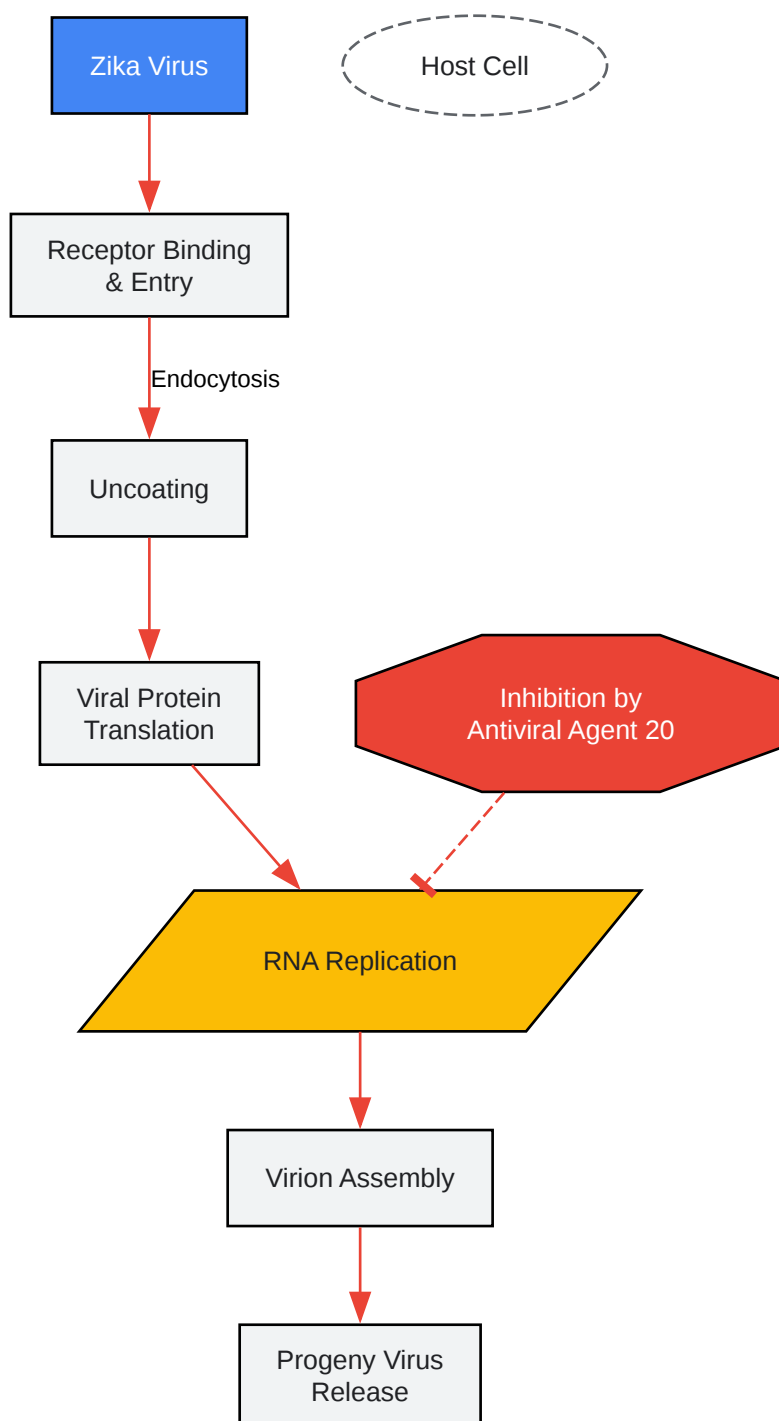
The following diagrams illustrate the general workflow for antiviral compound screening and a simplified representation of a potential viral entry and replication pathway that such compounds

might inhibit.



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Caption: A generalized workflow for the screening and identification of novel antiviral agents.



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Caption: A simplified diagram of the Zika virus replication cycle and a potential point of inhibition.

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References

- 1. medchemexpress.com [medchemexpress.com]
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